1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one
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Overview
Description
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a chlorophenyl and a methoxyphenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups under appropriate conditions
Scientific Research Applications
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biology: It is used in biological studies to investigate its interactions with various biological targets and its effects on cellular processes.
Industry: The compound is explored for its potential use as a synthetic intermediate in the production of other complex molecules
Mechanism of Action
The mechanism of action of 1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one can be compared with other similar compounds, such as:
Triazolothiadiazines: These compounds share a similar triazole ring structure but differ in the presence of a thiadiazine ring instead of a pyrimidine ring.
Triazoloquinoxalines: These compounds have a triazole ring fused to a quinoxaline ring, offering different pharmacological properties and applications
The unique combination of substituents and the specific triazolopyrimidine structure of this compound distinguishes it from these similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21ClN4O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]propan-1-one |
InChI |
InChI=1S/C21H21ClN4O2/c1-3-20(27)25-17(14-8-10-15(22)11-9-14)12-18(26-21(25)23-13-24-26)16-6-4-5-7-19(16)28-2/h4-11,13,17-18H,3,12H2,1-2H3 |
InChI Key |
IUMJTQFQVNDWHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(N2C1=NC=N2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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